Cas no 5394-32-1 (2-[carboxymethyl(propan-2-yl)amino]acetic Acid)
5394-32-1 structure
Product Name:2-[carboxymethyl(propan-2-yl)amino]acetic Acid
Numero CAS:5394-32-1
MF:C7H13NO4
MW:175.182422399521
CID:1587045
PubChem ID:219559
Update Time:2025-04-21
2-[carboxymethyl(propan-2-yl)amino]acetic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[carboxymethyl(propan-2-yl)amino]acetic Acid
- NSC1004
- N-isopropyliminodiacetic acid
- Bis-carboxymethyl-isopropylamin
- isopropylimino-di-acetic acid
- NCIStruc2_000048
- CTK4J9034
- NCIStruc1_000218
- NCI1004
- Bis-carboxymethyl-isopropyl-amin
- N-isopropyl-iminodiacetic acid
- Isopropylimino-di-essigsaeure
- (Isopropylimino)diessigsaeure
- AG-K-77184
- AC1Q5WHU
- 2,2'-(propan-2-ylimino)diacetic acid
- NSC1004; N-isopropyliminodiacetic acid; Bis-carboxymethyl-isopropylamin; isopropylimino-di-acetic acid; NCIStruc2_000048; CTK4J9034; NCIStruc1_000218; NCI1004; Bis-carboxymethyl-isopropyl-amin; N-isopropyl-iminodiacetic acid; Isopropylimino-di-essigsaeure; (Isopropylimino)diessigsaeure; AG-K-77184; AC1Q5WHU; 2,2'-(propan-2-ylimino)diacetic acid;
- (ISOPROPYLIMINO)DIACETIC ACID
- AKOS012957450
- NSC-1004
- 5394-32-1
- 2-(carboxymethyl-propan-2-yl-amino)acetic acid
- NCGC00096128-01
- NCI60_000011
- DS-003409
- DTXSID10277165
- CHEMBL1487281
- NCGC00013001-02
- 2,2'-(isopropylazanediyl)diacetic acid
- CCG-37561
- NCGC00013001
- SCHEMBL156073
-
- Inchi: 1S/C7H13NO4/c1-5(2)8(3-6(9)10)4-7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)
- Chiave InChI: IWJJXDLQNGBAOG-UHFFFAOYSA-N
- Sorrisi: OC(CN(CC(=O)O)C(C)C)=O
Proprietà calcolate
- Massa esatta: 175.08449
- Massa monoisotopica: 175.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 5
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2
- Superficie polare topologica: 77.8Ų
Proprietà sperimentali
- Densità: 1.242
- Punto di ebollizione: 337.7°C at 760 mmHg
- Punto di infiammabilità: 158°C
- Indice di rifrazione: 1.497
- PSA: 77.84
2-[carboxymethyl(propan-2-yl)amino]acetic Acid Letteratura correlata
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
5394-32-1 (2-[carboxymethyl(propan-2-yl)amino]acetic Acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti